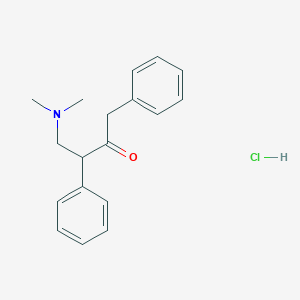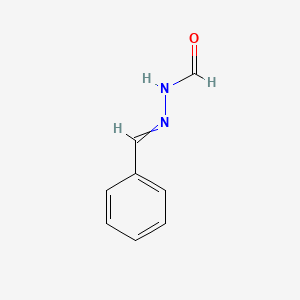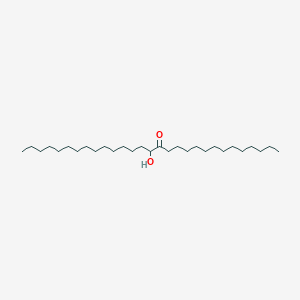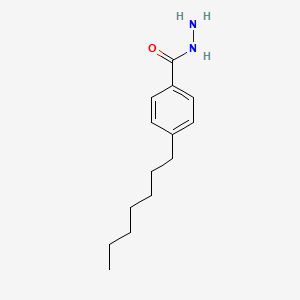![molecular formula C17H26O5 B14490268 Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate CAS No. 64019-81-4](/img/structure/B14490268.png)
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate is an organic compound with a complex structure that includes a heptanoate ester linked to a phenyl ring substituted with hydroxymethyl and dimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 7-[2-(carboxymethyl)-3,6-dimethoxyphenyl]heptanoic acid.
Reduction: 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanol.
Substitution: 7-[2-(hydroxymethyl)-3,6-dihydroxyphenyl]heptanoate.
Applications De Recherche Scientifique
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the ability of the hydroxymethyl and methoxy groups to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-[2-(hydroxymethyl)-3,5-dimethoxyphenyl]heptanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 7-[2-(hydroxymethyl)-3,6-dihydroxyphenyl]heptanoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both hydroxymethyl and dimethoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
64019-81-4 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate |
InChI |
InChI=1S/C17H26O5/c1-20-15-10-11-16(21-2)14(12-18)13(15)8-6-4-5-7-9-17(19)22-3/h10-11,18H,4-9,12H2,1-3H3 |
Clé InChI |
ZXSQLAUYFWDWGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)CO)CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


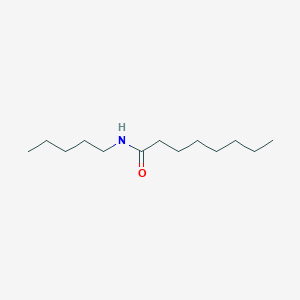
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)

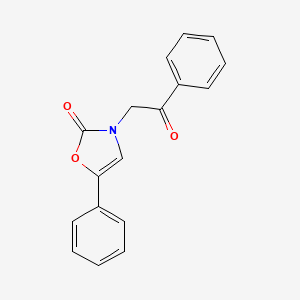
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
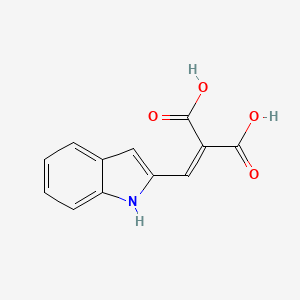
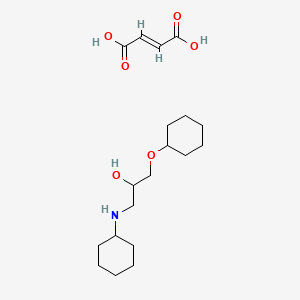
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
